4-(3,5-dimethylphenoxy)-2-(2-fluorophenyl)quinazoline
Overview
Description
4-(3,5-dimethylphenoxy)-2-(2-fluorophenyl)quinazoline is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the 3,5-dimethylphenoxy and 2-fluorophenyl groups in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenoxy)-2-(2-fluorophenyl)quinazoline can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable leaving group on the quinazoline core.
Attachment of the 3,5-Dimethylphenoxy Group: The 3,5-dimethylphenoxy group can be attached through an etherification reaction using 3,5-dimethylphenol and an appropriate leaving group on the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylphenoxy)-2-(2-fluorophenyl)quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives of the quinazoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinazoline rings, using reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents (e.g., alkyl halides) under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline and phenyl derivatives.
Scientific Research Applications
4-(3,5-dimethylphenoxy)-2-(2-fluorophenyl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors involved in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinazoline-based compounds.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenoxy)-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme or receptor, thereby inhibiting its activity or modulating its function. The presence of the 3,5-dimethylphenoxy and 2-fluorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylphenoxy)-2-phenylquinazoline: Lacks the fluorine atom on the phenyl ring, which may affect its biological activity and binding affinity.
4-(3,5-Dimethylphenoxy)-2-(4-fluorophenyl)quinazoline: Contains the fluorine atom at a different position on the phenyl ring, which may result in different chemical and biological properties.
4-(3,5-Dimethylphenoxy)-2-(2-chlorophenyl)quinazoline: Contains a chlorine atom instead of a fluorine atom, which may influence its reactivity and interactions with molecular targets.
Uniqueness
4-(3,5-dimethylphenoxy)-2-(2-fluorophenyl)quinazoline is unique due to the specific positioning of the 2-fluorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds. The combination of the 3,5-dimethylphenoxy and 2-fluorophenyl groups may enhance its potential as a therapeutic agent or research tool.
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-2-(2-fluorophenyl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O/c1-14-11-15(2)13-16(12-14)26-22-18-8-4-6-10-20(18)24-21(25-22)17-7-3-5-9-19(17)23/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRUNLPWQMQAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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